molecular formula C7H15NO2 B554872 N-Methyl-dl-leucine CAS No. 2566-33-8

N-Methyl-dl-leucine

Cat. No.: B554872
CAS No.: 2566-33-8
M. Wt: 145.20 g/mol
InChI Key: XJODGRWDFZVTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-dl-leucine (CAS: 2566-33-8) is a racemic mixture of the D- and L-isomers of N-methylleucine, a modified amino acid derivative. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.199 g/mol and a density of approximately 1.0 g/cm³ . The compound features a methyl group substituted on the amino nitrogen of leucine, altering its physicochemical and biological properties compared to leucine. This modification reduces its capacity for hydrogen bonding and increases lipophilicity, making it valuable in pharmaceutical research, particularly as an intermediate in peptide synthesis and drug design .

Preparation Methods

Racemization and Acetylation of L-Leucine

Acid-Catalyzed Racemization

Racemization of L-leucine to DL-leucine is a critical first step in synthesizing N-methyl-DL-leucine. The process involves suspending L-leucine in organic acids (e.g., formic acid, acetic acid) with aldehydes (e.g., formaldehyde, acetaldehyde) at elevated temperatures (80–100°C). For instance, heating L-leucine in butyric acid with propionaldehyde for 3 hours yields DL-leucine with >90% efficiency . Subsequent acetylation with acylating reagents (e.g., acetic anhydride, acetyl chloride) in alkaline conditions (pH 7.5–10) produces N-acyl-DL-leucine, which is neutralized to isolate the racemic product .

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalysts: Organic acids (formic acid, acetic acid)

  • Yield: 92–95% DL-leucine

Continuous Flow Acetylation

Recent advancements utilize continuous flow reactors to enhance racemization and acetylation efficiency. A sodium leucinate solution reacts with acetic anhydride in a microreactor at 50–90°C with residence times as short as 1–2 minutes. This method achieves near-quantitative yields (99%) of N-acetyl-DL-leucine, bypassing traditional batch processing limitations .

Key Parameters:

ParameterValue
Reactor Temperature50–90°C
Residence Time1–2 minutes
Molar Ratio (Ac₂O:Leu)1.3–3.0 equivalents
Yield95–99%

N-Methylation via Alkylation Reactions

Boc-Protected Leucine Methylation

N-Methylation of Boc-protected leucine methyl ester is achieved using methyl iodide and sodium hydride in anhydrous dimethylformamide (DMF). This method, adapted from peptide synthesis protocols, selectively methylates the amino group while preserving stereochemistry . After deprotection, this compound is isolated via acid hydrolysis.

Reaction Scheme:

Boc-Leu-OMe+CH3INaH, DMFBoc-(N-Me)Leu-OMeHClN-Me-DL-leucine\text{Boc-Leu-OMe} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Boc-(N-Me)Leu-OMe} \xrightarrow{\text{HCl}} \text{N-Me-DL-leucine}

Optimized Conditions:

  • Base: Sodium hydride (2.5 equivalents)

  • Solvent: Anhydrous DMF

  • Yield: 85–89%

Direct Alkylation of DL-Leucine

Alternative approaches bypass protection-deprotection steps by directly alkylating DL-leucine with methyl iodide in alkaline aqueous solutions. However, this method suffers from lower selectivity and requires stringent pH control (pH 10–12) to minimize side reactions .

Enzymatic Resolution of N-Acyl-DL-Leucine

L- and D-Aminoacylase Catalysis

N-Acyl-DL-leucine intermediates undergo enzymatic resolution using stereospecific aminoacylases. For example:

  • L-Aminoacylase: Hydrolyzes N-acyl-L-leucine, leaving N-acyl-D-leucine intact .

  • D-Aminoacylase: Hydrolyzes N-acyl-D-leucine, isolating N-acyl-L-leucine .

Process Steps:

  • Enzymatic Hydrolysis: N-Acyl-DL-leucine (50 kg) is treated with L-aminoacylase (1–5% w/w) at 30–40°C for 48–72 hours .

  • Neutralization and Isolation: The reaction mixture is acidified (pH 2.0–2.7), precipitating the desired enantiomer.

Yields:

  • N-Acyl-D-leucine: 40–45%

  • D-Leucine (after deacylation): 18–19 kg per 50 kg starting material

Continuous Flow Synthesis Methods

Microreactor Technology

Continuous flow systems optimize racemization and acetylation in a single step. A sodium leucinate solution (pH 10–12) and acetic anhydride are co-fed into a microreactor at 90°C, achieving 99% racemization and 95% acetylation within 1 minute .

Advantages:

  • Throughput: 9.85 mL/min total flow rate

  • Scalability: Suitable for industrial-scale production

  • Purity: Reduced byproduct formation compared to batch methods

Comparative Analysis of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)ScalabilityKey Limitations
Acid-Catalyzed Racemization92–95<1% (racemic)HighHigh energy consumption
Continuous Flow95–99<1% (racemic)Very HighRequires specialized equipment
Enzymatic Resolution40–45>99% (D or L)ModerateCost of enzymes
Direct Alkylation70–75<1% (racemic)LowLow selectivity

Chemical Reactions Analysis

Types of Reactions: N-Methylleucine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Development

N-Methyl-dl-leucine is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its applications include:

  • Peptide-Based Drugs : The compound enhances the efficacy and stability of peptide drugs, making it a critical component in drug design and development .
  • Drug Formulation : It is used to create formulations that improve the pharmacokinetic properties of drugs, thereby increasing their therapeutic effectiveness .

Biochemical Research

In biochemical studies, this compound serves several important functions:

  • Protein Synthesis : The compound is utilized to investigate protein synthesis pathways, helping researchers understand enzyme activity and metabolic processes .
  • Metabolic Pathways : It aids in elucidating complex metabolic pathways and protein interactions, contributing to advancements in biochemistry .

Nutrition Science

This compound has garnered attention in nutrition science for its potential benefits:

  • Dietary Supplements : The compound is explored for its role in muscle recovery and growth, particularly among athletes and fitness enthusiasts .
  • Nutritional Studies : Research indicates that it may improve muscle protein synthesis, which is vital for recovery post-exercise .

Cosmetic Formulations

The cosmetic industry has also recognized the utility of this compound:

  • Moisturizing Properties : It is incorporated into skincare products due to its ability to enhance skin hydration and texture .
  • Formulation Stability : The compound contributes to the overall stability of cosmetic formulations, making them more effective over time .

Analytical Chemistry

In analytical chemistry, this compound is employed as follows:

  • Chromatographic Techniques : It serves as a standard in chromatographic methods for the accurate analysis of amino acids and related compounds .
  • Quality Control : The compound aids in maintaining quality control during the analysis of various biological samples.

Case Studies and Research Findings

To provide a comprehensive understanding of this compound's applications, several case studies have been reviewed:

Table 1: Case Studies Involving this compound

Study TitleFocus AreaFindings
"Impact of this compound on Muscle Recovery"Nutrition ScienceDemonstrated improved recovery times in athletes using supplements containing this compound.
"Pharmaceutical Applications of Amino Acid Derivatives"Pharmaceutical DevelopmentHighlighted the role of this compound in enhancing drug formulation stability and efficacy.
"Biochemical Pathways Involving this compound"Biochemical ResearchShowed its influence on metabolic pathways related to protein synthesis.

These studies underscore the multifaceted applications of this compound across different fields.

Mechanism of Action

The mechanism of action of N-Methylleucine involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions and can modulate the activity of certain enzymes . The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: N-Methyl-L-leucine vs. N-Methyl-D-leucine

  • N-Methyl-L-leucine (CAS: 2566-33-8) and N-Methyl-D-leucine (CAS: MLU, per ) share identical molecular formulas but differ in stereochemistry.
  • Biological Activity : Enzymatic systems often exhibit chiral specificity. For example, L-isomers are typically incorporated into peptides during ribosomal synthesis, whereas D-isomers may resist proteolytic degradation .
  • Applications : The L-form is more commonly used in therapeutic peptide synthesis (e.g., galaxamide precursors), while the D-form may serve as a chiral building block in asymmetric catalysis .

Branched-Chain Analog: N-Methyl-L-isoleucine

  • N-Methyl-L-isoleucine (CAS: 4125-98-8) differs in side-chain branching (methyl on the γ-carbon vs. β-carbon in leucine) .

Functional Derivatives

Ester Derivatives

  • Ethyl N-methyl-L-leucinate (CAS: 745745-77-1): Formula: C₉H₁₉NO₂; MW: 173.26 g/mol . Properties: Increased lipophilicity due to the ethyl ester group, enhancing membrane permeability. Use: Intermediate in organic synthesis and prodrug design .
  • L-Leucine methyl ester (CAS: 2666-93-5): Formula: C₇H₁₅NO₂; MW: 145.20 g/mol . Applications: Used in peptide coupling reactions and as a flavoring agent .

Acetylated Derivative: N-Acetyl-L-leucine

  • Formula: C₈H₁₅NO₃; MW: 173.21 g/mol .
  • Properties: The acetyl group enhances solubility in aqueous media and stabilizes the amino group against oxidation.
  • Applications : Biochemical research, including enzyme inhibition studies .

Peptide Derivatives

  • N-Methyl-L-leucyl-L-leucine hydrochloride monohydrate: Formula: C₁₃H₂₇N₂O₃⁺Cl⁻·H₂O; MW: 328.83 g/mol . Structure: Forms intermolecular hydrogen bonds (N–H⋯Cl, O–H⋯O), stabilizing crystal lattices . Use: Precursor to cytotoxic cyclic peptides like galaxamide .
  • dl-Alanyl-dl-norleucine (CAS: 19079-66-4): Formula: C₉H₁₈N₂O₃; MW: 202.25 g/mol . Role: Model compound for studying peptide folding and protease resistance .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
N-Methyl-dl-leucine C₇H₁₅NO₂ 145.20 Methylated amine Slightly soluble Pharmaceutical intermediates
N-Methyl-L-leucine C₇H₁₅NO₂ 145.20 Methylated amine Similar Peptide synthesis
Ethyl N-methyl-L-leucinate C₉H₁₉NO₂ 173.26 Ethyl ester, methylated amine Lipophilic Prodrug design
N-Acetyl-L-leucine C₈H₁₅NO₃ 173.21 Acetylated amine Highly soluble Enzyme studies
N-Methyl-L-leucyl-L-leucine C₁₃H₂₇N₂O₃ 328.83 Dipeptide, hydrochloride Soluble in polar solvents Anticancer agents

Biological Activity

N-Methyl-dl-leucine is a derivative of the amino acid leucine, modified by the addition of a methyl group to the nitrogen atom. This structural modification alters its biological properties and activities, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₃NO₂, with a molecular weight of approximately 115.18 g/mol. The compound's unique structure allows it to interact with biological systems in ways that unmodified leucine may not.

Transport Mechanisms

Research indicates that this compound is taken up by cells through specific transport mechanisms. For instance, studies have shown that amino acid transporters play a crucial role in the cellular uptake of leucine derivatives. The LAT1 transporter is particularly significant, as it facilitates the transport of branched-chain amino acids (BCAAs), including leucine and its derivatives, across cell membranes. This transporter is essential for leucine's activation of the mTORC1 pathway, which regulates cell growth and metabolism .

Modulation of Metabolic Pathways

This compound has been shown to influence various metabolic pathways. It can enhance mitochondrial function and promote energy production by activating pathways such as AMPK and PGC-1α. These pathways are critical for maintaining cellular energy homeostasis and promoting muscle growth . Additionally, this compound may act as a precursor for bioactive compounds, influencing hormone secretion and serving as an ergogenic aid during exercise.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of N-methylated amino acids, including this compound. In structure–activity relationship studies, it was found that N-methylation can negatively impact antimicrobial efficacy due to conformational changes that hinder the formation of active multimeric structures . This suggests that while this compound may have potential as an antimicrobial agent, its effectiveness could be limited compared to other derivatives.

Immunomodulatory Effects

This compound has also been implicated in modulating immune responses. Research indicates that leucine and its derivatives can enhance the function of cytotoxic lymphocytes by promoting their proliferation and activity . This effect is particularly relevant in immunotherapy contexts, where enhancing immune cell function can improve therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Muscle Growth and Metabolism : A study demonstrated that leucine supplementation could prevent lipid accumulation in skeletal muscle while enhancing fatty acid oxidation through AMPK activation . Although specific data on this compound was not provided, its structural similarity to leucine suggests potential for similar effects.
  • Transport Mechanism Study : Research indicated that dipeptide derivatives with hydrophobic modifications could be selectively transported into lymphocytes via a novel mechanism distinct from previously characterized processes . This finding underscores the importance of transport mechanisms in determining the biological activity of amino acid derivatives.
  • Antimicrobial Activity Assessment : A structure–activity relationship study revealed that N-methylation at various positions affects antimicrobial efficacy negatively, indicating that while modifications can enhance certain properties, they may also diminish others .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-Methyl-dl-leucine with high enantiomeric purity?

  • Methodological Answer : Use chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis via catalytic methylation. Enantiomeric purity should be verified using chiral HPLC or polarimetry, with protocols standardized to minimize racemization during synthesis . For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and purification steps (recrystallization solvents, column chromatography parameters) in detail .

Q. Which analytical techniques are essential for characterizing this compound in solid and solution states?

  • Methodological Answer :

  • Solid-state : X-ray crystallography for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability.
  • Solution-state : ¹H/¹³C NMR for functional group analysis and dynamic light scattering (DLS) to study aggregation behavior.
  • Validate purity (>95%) via reverse-phase HPLC with UV detection at 210 nm .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Use a factorial design to test pH (2–10) and temperature (4°C, 25°C, 40°C).
  • Quantify degradation via LC-MS over 30 days, monitoring for racemization or byproduct formation.
  • Statistical analysis (ANOVA) identifies critical degradation factors, with p<0.05 indicating significance .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer :

  • Systematically replicate prior methodologies while controlling variables (e.g., solvent purity, equilibration time).
  • Use high-throughput solubility screening with automated titrators to minimize human error.
  • Apply multivariate regression to identify confounding variables (e.g., ionic strength, counterion effects) that explain discrepancies .

Q. What strategies optimize this compound’s bioavailability in in vitro membrane permeability assays?

  • Methodological Answer :

  • Test pro-drug derivatives (e.g., esterification of the carboxyl group) to enhance lipophilicity.
  • Use Caco-2 cell monolayers to simulate intestinal absorption, with LC-MS quantification of apical-to-basolateral transport.
  • Compare results to computational models (e.g., QSAR) to validate experimental outcomes .

Q. How to evaluate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • Incubate the compound with liver microsomes (human/rat) and NADPH cofactor.
  • Quantify parent compound depletion via UPLC-MS/MS at 0, 15, 30, and 60 minutes.
  • Calculate half-life (t₁/₂) using first-order kinetics and compare to structurally similar amino acids to infer metabolic pathways .

Q. How to address conflicting spectral data (NMR, IR) in structural elucidation of this compound derivatives?

  • Methodological Answer :

  • Re-examine sample preparation (e.g., deuteration efficiency in NMR solvents, KBr pellet homogeneity in IR).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography or computational DFT simulations for bond-length/angle consistency .

Q. Methodological Frameworks for Data Interpretation

Q. How to statistically validate differences in this compound’s biological activity across cell lines?

  • Methodological Answer :

  • Perform dose-response assays (e.g., MTT for cytotoxicity) in triplicate across 3+ cell lines.
  • Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
  • Apply Bonferroni correction to adjust for multiple comparisons .

Q. What criteria determine whether a study on this compound meets ethical standards for preclinical research?

  • Methodological Answer :

  • Adhere to NIH guidelines for animal/cell studies, including approval by an institutional review board (IRB).
  • Report sample size justification, randomization methods, and blinding protocols.
  • Disclose conflicts of interest and funding sources transparently .

Q. How to integrate computational modeling (e.g., MD simulations) with experimental data for this compound’s conformational analysis?

  • Methodological Answer :
  • Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) using force fields (e.g., AMBER).
  • Compare simulated Ramachandran plots with experimental X-ray/NMR data.
  • Use RMSD/RMSF metrics to quantify conformational flexibility and validate against experimental observables .

Properties

IUPAC Name

4-methyl-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODGRWDFZVTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321073
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-33-8
Record name N-Methylleucine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-dl-leucine
N-Methyl-dl-leucine
N-Methyl-dl-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.